
N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide is a chemical compound that belongs to the class of acrylamides. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. The compound is known for its unique properties, including its mechanism of action and physiological effects. In
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide involves the inhibition of enzyme activity through the formation of a covalent bond with the enzyme. This bond prevents the enzyme from functioning properly, leading to a disruption in the biochemical pathway that the enzyme is involved in.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide have been extensively studied. The compound has been shown to have a wide range of effects on various cellular processes, including cell proliferation, apoptosis, and gene expression. These effects are primarily due to the compound's ability to inhibit enzyme activity.
Advantages and Limitations for Lab Experiments
N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide has several advantages and limitations for lab experiments. One of the main advantages is its ability to selectively inhibit enzyme activity, allowing for the study of specific biochemical pathways. However, the compound's covalent bond with enzymes can also make it difficult to reverse its effects, limiting its usefulness in certain experiments.
Future Directions
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide. One potential area of research is the development of new synthesis methods that can produce the compound more efficiently. Another area of research is the study of the compound's effects on different enzymes and biochemical pathways, leading to a better understanding of cellular processes. Additionally, the compound's potential applications in drug discovery and development should be explored further.
In conclusion, N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide is a unique chemical compound that has shown great potential for scientific research applications. Its ability to selectively inhibit enzyme activity has led to a better understanding of cellular processes and has the potential to be used in drug discovery and development. Further research in this area is needed to fully explore the compound's potential.
Synthesis Methods
N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide can be synthesized using various methods. One of the most common methods involves the reaction of 3-chloro-2-methylphenylamine with 2-chlorocinnamaldehyde in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of biochemistry, where the compound has been shown to inhibit the activity of certain enzymes. This inhibition can be used to study the role of these enzymes in various biochemical pathways, leading to a better understanding of cellular processes.
properties
IUPAC Name |
(E)-N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO/c1-11-13(17)7-4-8-15(11)19-16(20)10-9-12-5-2-3-6-14(12)18/h2-10H,1H3,(H,19,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEIHTQTTCLEGS-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


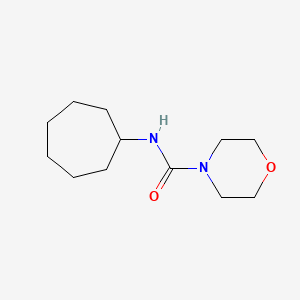
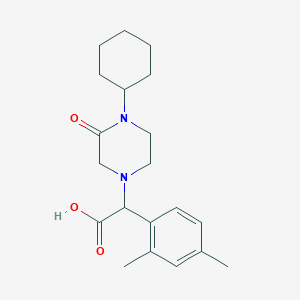

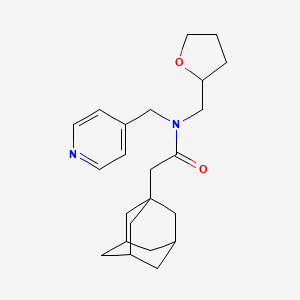
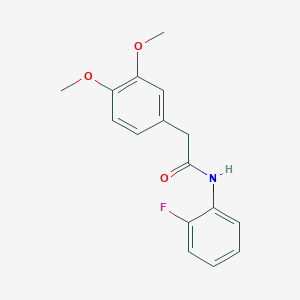
![(3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B5533500.png)
![2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-phenylethyl)acetamide](/img/structure/B5533501.png)

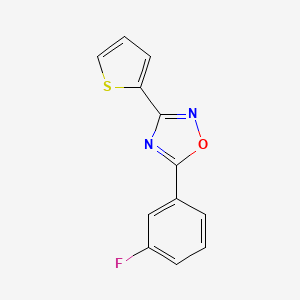
![{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]thio}acetic acid](/img/structure/B5533526.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5533530.png)
